molecular formula C18H17F2N3OS B2870645 N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1243093-76-6

N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2870645
CAS No.: 1243093-76-6
M. Wt: 361.41
InChI Key: LXTUFMGQIBVUJV-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridothiazine core, which is a fused ring system containing both nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridothiazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a propyl group.

    2-(1-methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)-N-methylacetamide: Similar structure with a methyl group instead of a propyl group.

Uniqueness

The uniqueness of N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylacetamide group may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3OS/c1-2-5-15-16(25-18(22-15)23-6-3-4-7-23)17(24)21-11-12-8-13(19)10-14(20)9-12/h3-4,6-10H,2,5,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTUFMGQIBVUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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